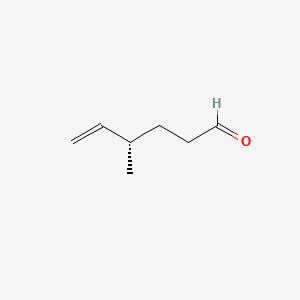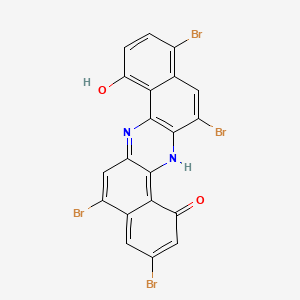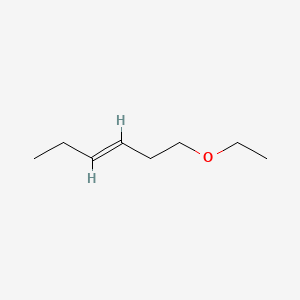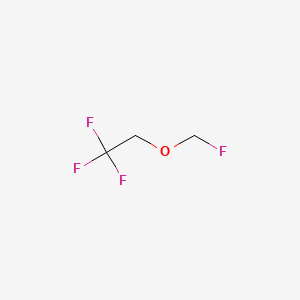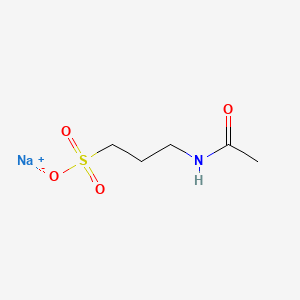
Sodium 3-(acetylamino)propanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(acetylamino)propanesulphonate is a chemical compound with the molecular formula C5H10NNaO4S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its sulfonate group, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(acetylamino)propanesulphonate typically involves the acetylation of homotaurine (3-aminopropanesulfonic acid) followed by neutralization with sodium hydroxide. The reaction can be carried out in an aqueous medium with acetic anhydride as the acetylating agent. The reaction proceeds as follows:
CH3CO2O+H2N−CH2CH2CH2SO3H→CH3CONH−CH2CH2CH2SO3H+CH3COOH
The resulting product is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-(acetylamino)propanesulphonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under strong oxidative conditions.
Reduction: The acetylamino group can be reduced to an amine under suitable reducing conditions.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of 3-aminopropanesulfonic acid.
Substitution: Formation of substituted sulfonates.
Aplicaciones Científicas De Investigación
Sodium 3-(acetylamino)propanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Sodium 3-(acetylamino)propanesulphonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with proteins and enzymes, affecting their activity and function. The acetylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Sodium 3-(acetylamino)propanesulphonate can be compared with other similar compounds such as:
Sodium 2-acetamido-2-deoxy-D-glucopyranose: A similar compound with an acetylamino group and a sulfonate group.
Sodium 3-aminopropanesulfonate: Lacks the acetyl group but has similar sulfonate functionality.
Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
77337-70-3 |
|---|---|
Fórmula molecular |
C5H10NNaO4S |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
sodium;3-acetamidopropane-1-sulfonate |
InChI |
InChI=1S/C5H11NO4S.Na/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+1/p-1 |
Clave InChI |
XJLMLOAYGUOMDM-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)NCCCS(=O)(=O)[O-].[Na+] |
Números CAS relacionados |
77337-76-9 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


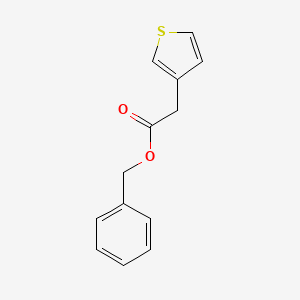

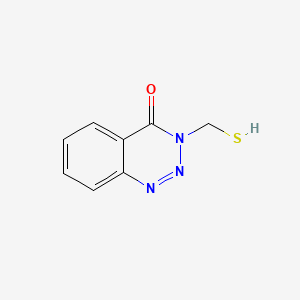
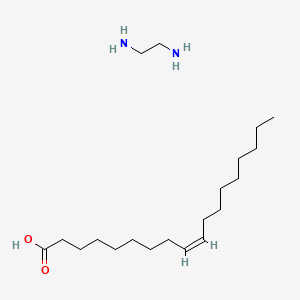
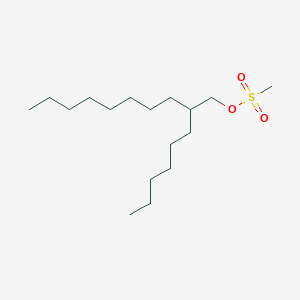
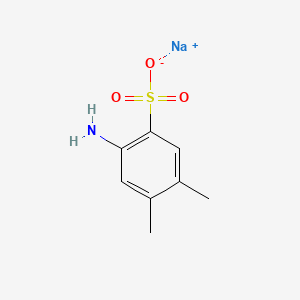

![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)

